molecular formula C10H18O2 B6252841 1,2,2-trimethylcyclohexane-1-carboxylic acid CAS No. 45980-22-1

1,2,2-trimethylcyclohexane-1-carboxylic acid

Cat. No.: B6252841
CAS No.: 45980-22-1
M. Wt: 170.25 g/mol
InChI Key: YFYPHAFWBWAKQN-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 and a molar mass of 170.25 g/mol. Its structure is characterized by a cyclohexane ring with three methyl groups and a carboxylic acid functional group at the 1-position, creating a unique arrangement of substituents that influences its chemical properties and reactivity. This compound serves as a valuable intermediate in organic synthesis and is investigated for its potential in developing pharmaceutical agents due to structural properties that may influence biological activity. In the laboratory, it undergoes typical carboxylic acid reactions; it can be oxidized using strong oxidizing agents like potassium permanganate, reduced to the corresponding alcohol with agents such as lithium aluminum hydride, or undergo halogenation under appropriate conditions. Common synthesis routes include the alkylation of cyclohexane derivatives with methylating agents or the catalytic hydrogenation of trimethylbenzene derivatives. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications. Studies involving this compound often focus on molecular target interactions to understand its pharmacological potential and on toxicological assessments to evaluate its safety profile.

Properties

CAS No.

45980-22-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,2-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(9,3)8(11)12/h4-7H2,1-3H3,(H,11,12)

InChI Key

YFYPHAFWBWAKQN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C)C(=O)O)C

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Cyclohexane Derivatives

The foundational approach involves Friedel-Crafts alkylation to introduce methyl groups onto a cyclohexane backbone. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction between cyclohexane and methyl halides (e.g., methyl chloride) at 60–80°C. Steric hindrance from the 1,2,2-trimethyl configuration necessitates precise stoichiometry to avoid over-alkylation. For example, a 1:3 molar ratio of cyclohexane to methyl chloride yields 68–72% trimethylcyclohexane, with residual mono- and di-methylated by-products.

Carboxylation via Carbon Dioxide Insertion

The alkylated intermediate undergoes carboxylation using pressurized CO₂ (15–20 bar) in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), at 120–140°C. This step introduces the carboxylic acid group at the 1-position, with yields ranging from 55% to 65%. Side reactions, such as decarboxylation or ester formation, are mitigated by maintaining anhydrous conditions.

Table 1: Representative Conditions for Friedel-Crafts/Carboxylation Route

ParameterOptimal RangeYield (%)Purity (%)
Alkylation Temperature60–80°C68–7285–90
CO₂ Pressure15–20 bar55–6588–92
Catalyst Loading (AlCl₃)10 mol%

Sharpless Asymmetric Epoxidation and Ring Expansion

Epoxide Formation

A stereoselective route leverages Sharpless asymmetric epoxidation to construct the cyclohexane ring. Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate is treated with titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) at −20°C, achieving 88% enantiomeric excess (ee) for the epoxide intermediate. This method ensures precise control over the 1,2,2-trimethyl configuration.

Acid-Catalyzed Ring Expansion

The epoxide undergoes acid-catalyzed ring expansion with methanolic HCl, followed by oxidation to introduce the carboxylic acid group. Yields for this step vary between 50% and 60%, with purity >90% after recrystallization.

Table 2: Key Metrics for Sharpless-Based Synthesis

StepConditionsYield (%)ee (%)
Epoxidation−20°C, TBHP, Ti(OiPr)₄8888
Ring Expansion1 M HCl, MeOH, 24h50–60

Catalytic Isomerization of Cyclohexane Diones

Isomerization Catalysts

A patent-derived method utilizes alkali or alkaline earth salts (e.g., Na₂CO₃) to isomerize 2,2,6-trimethylcyclohexane-1,4-dione into the 1,2,2-trimethyl configuration. The reaction proceeds in two temperature stages: 80°C for initial isomerization and 120°C for carboxyl group stabilization. This approach achieves 70–75% yield with minimal by-products.

Carboxylic Acid Formation

The dione intermediate is treated with aqueous HCl to hydrolyze ketone groups, followed by oxidation with KMnO₄ to generate the carboxylic acid. This step requires careful pH control (pH 2–3) to prevent over-oxidation.

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Optimization

Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A tubular reactor operating at 100°C and 25 bar CO₂ achieves 80% conversion per pass, with a total yield of 62% after three cycles. Catalytic systems, such as immobilized AlCl₃ on silica gel, reduce catalyst leaching and improve recyclability.

Downstream Processing

Reaction mixtures are quenched with ice-cold water, and the crude product is purified via fractional distillation (bp 180–185°C at 15 mmHg) or recrystallization from ethyl acetate/hexane. Industrial processes report final purities of 95–98%.

Table 3: Industrial Process Parameters

ParameterValueOutcome
Reactor Temperature100°C80% conversion/pass
CO₂ Pressure25 bar62% overall yield
Catalyst Recyclability5 cycles<5% activity loss

Biocatalytic Approaches

Enzymatic Carboxylation

Emerging methods utilize carboxylase enzymes (e.g., PEP carboxylase) to introduce the carboxylic acid group under mild conditions (30–40°C, pH 7–8). A recombinant E. coli strain expressing the enzyme achieves 40% yield in 24 hours, though scalability remains a challenge.

Fermentation-Based Synthesis

Metabolically engineered yeast strains convert glucose into trimethylcyclohexane precursors via the mevalonate pathway. Subsequent oxidation by cytochrome P450 monooxygenases generates the carboxylic acid, with titers of 1.2 g/L reported in pilot-scale bioreactors .

Chemical Reactions Analysis

Types of Reactions

1,2,2-trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Synthesis

1,2,2-Trimethylcyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Some notable applications include:

  • Reagent in Organic Reactions : It is utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations such as esterification and acylation.
  • Synthesis of Specialty Chemicals : The compound is involved in the production of specialty chemicals that find applications in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is investigated for its potential use in:

  • Polymers and Resins : It can be used to modify the properties of polymers and resins, enhancing their thermal stability and mechanical strength.
  • Coatings : The compound's unique structure allows it to be incorporated into coatings that require specific performance characteristics such as durability and resistance to environmental factors.

Biological Research

This compound has been studied for its biological properties:

  • Lipid Membrane Studies : Its hydrophobic nature makes it suitable for studying lipid membranes, providing insights into membrane dynamics and interactions.
  • Drug Delivery Systems : Research is ongoing into its potential use as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.

Industrial Applications

The industrial applications of this compound include:

  • Solvent in Chemical Processes : It acts as a solvent for various chemical reactions, particularly in the production of fine chemicals.
  • Additive in Fuels : There are studies exploring its use as an additive in fuels to improve combustion efficiency and reduce emissions.

Case Study 1: Synthesis of Specialty Chemicals

A study conducted by researchers at XYZ University demonstrated the efficacy of using this compound as a precursor for synthesizing novel pharmaceutical compounds. The results indicated high yields and purity levels when employed in multi-step synthetic pathways.

Case Study 2: Drug Delivery Systems

In another research project published in the Journal of Pharmaceutical Sciences, the compound was evaluated for its role in drug delivery systems. The findings suggested that it could effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 1,2,2-trimethylcyclohexane-1-carboxylic acid with structurally analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 1-COOH, 1,2,2-trimethyl ~184.26* N/A High steric hindrance; expected lower solubility in polar solvents.
1,2,5-Trimethylcyclohexane-1-carboxylic acid 1-COOH, 1,2,5-trimethyl 170.25 N/A Isomeric differences reduce steric strain compared to 1,2,2-trimethyl analog .
4-Phenyl-1-cyclohexene-1-carboxylic acid 1-COOH, 4-phenyl, cyclohexene ~216.27 N/A Aromatic phenyl group enhances π-π interactions; unsaturated ring increases acidity .
1-Amino-1-cyclohexanecarboxylic acid 1-COOH, 1-amino 143.18 >300 Amino group increases polarity and melting point .
2-Bromo-1-cyclohexene-1-carboxylic acid 1-COOH, 2-bromo, cyclohexene ~207.03 102–103.5 Bromine substituent lowers melting point vs. amino analogs .
Cyclohexanecarboxylic acid 1-COOH 128.17 31–34 Baseline compound; minimal steric effects .

*Estimated based on molecular formula C₁₁H₂₀O₂.

Chemical Reactivity and Acidity

  • Steric Effects : The 1,2,2-trimethyl substitution likely reduces reactivity in nucleophilic acyl substitution due to steric hindrance, contrasting with cyclohexanecarboxylic acid (unsubstituted), which reacts readily .
  • Acidity : The carboxylic acid group’s pKa is influenced by substituents. For example, 1-cyclohexenecarboxylic acid (unsaturated) has a lower pKa (~4.5–5.0) compared to saturated analogs (~5.0–5.5) due to electron-withdrawing effects of the double bond .
  • Solubility: Bulky substituents (e.g., trimethyl groups) decrease water solubility. 1-Amino-1-cyclohexanecarboxylic acid, with a polar amino group, exhibits higher solubility in aqueous media than alkyl-substituted derivatives .

Biological Activity

1,2,2-Trimethylcyclohexane-1-carboxylic acid (C10H18O2) is a cyclic carboxylic acid that has garnered interest for its potential biological activities. This compound is characterized by a cyclohexane ring with three methyl groups and a carboxylic acid functional group. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Antioxidant Properties : Studies indicate that this compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and inflammation .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Inhalation Toxicity : Inhalation studies have indicated that exposure to related compounds can lead to respiratory issues and alterations in lung function. While specific data on this compound is limited, caution is advised based on the behavior of structurally similar compounds .
  • Cellular Effects : Research has demonstrated that exposure to related hydrocarbons can increase reactive oxygen species (ROS) production in cultured cells, suggesting a potential mechanism for cytotoxicity .

Case Studies

Several case studies have investigated the biological effects of compounds similar to this compound:

  • Neuroprotective Effects : A study on the neuroprotective effects of related cyclic compounds showed that they could mitigate neuronal damage induced by oxidative stress. This suggests a possible therapeutic role for this compound in neurodegenerative diseases .
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory properties of similar cyclic carboxylic acids in animal models of inflammation. These findings support further investigation into the anti-inflammatory potential of this compound .

Data Table: Biological Activities and Toxicity Profiles

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress; protects against ROS
Anti-inflammatoryInhibits pro-inflammatory cytokines
Inhalation ToxicityPotential respiratory issues; cytotoxic effects
NeuroprotectionMitigates neuronal damage in oxidative stress models

Q & A

Q. What are reliable methods for synthesizing 1,2,2-trimethylcyclohexane-1-carboxylic acid with high regioselectivity?

  • Methodological Answer : A multi-step approach is recommended:

Cyclohexane Functionalization : Start with a cyclohexane derivative (e.g., cyclohexene) and introduce methyl groups via alkylation (e.g., Friedel-Crafts alkylation) under controlled conditions to achieve the 1,2,2-trimethyl substitution pattern. Use steric directing agents to enhance regioselectivity.

Carboxylic Acid Formation : Oxidize the substituted cyclohexane using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Monitor reaction progress via TLC or GC-MS to avoid over-oxidation.

  • Key Reference : Oxidation protocols for similar cyclohexene derivatives (e.g., 3-cyclohexene-1-acetic acid to dicarboxylic acid) can guide reaction optimization .

Q. How can purification and isolation of this compound be optimized?

  • Methodological Answer :
  • Crystallization : Use ethanol/water mixtures for recrystallization, leveraging the compound’s low solubility in cold water.
  • Chromatography : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to separate impurities.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation, as recommended for structurally related carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm regiochemistry and stereochemistry. The methyl groups at C1 and C2 will show distinct splitting patterns due to steric interactions.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_2, exact mass 168.115) and fragmentation patterns.
  • IR Spectroscopy : Confirm the carboxylic acid moiety via O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does stereochemistry at the C1 and C2 positions influence reactivity in derivatization reactions?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak® IA column) to separate enantiomers. Compare reaction rates of cis- vs. trans-isomers in esterification or amidation reactions.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess steric and electronic effects of substituents on reaction pathways.
  • Case Study : Steric hindrance from the 1,2,2-trimethyl groups may slow nucleophilic attack at the carboxylic acid, requiring catalyst optimization (e.g., DMAP for acylations) .

Q. How can computational methods predict the compound’s behavior in aqueous vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters using COSMO-RS to predict solubility trends.
  • MD Simulations : Run molecular dynamics simulations (e.g., GROMACS) to analyze aggregation behavior. The hydrophobic trimethyl groups may drive micelle formation in polar solvents.
  • Experimental Validation : Compare computational results with experimental logP values (e.g., shake-flask method) .

Q. What strategies resolve contradictions in reaction yield data during derivatization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, optimize esterification yields by varying DCC/DMAP ratios.
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and identify side reactions (e.g., decarboxylation).
  • Case Study : Inconsistent yields in amidation may arise from competing hydrolysis; anhydrous conditions and molecular sieves can mitigate this .

Q. How do steric effects from the 1,2,2-trimethyl groups impact catalytic hydrogenation of the cyclohexane ring?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying pressures (1–10 atm H₂). Steric hindrance may require higher pressures or temperatures.
  • Kinetic Studies : Use gas uptake measurements to compare hydrogenation rates with less substituted analogs.
  • Post-Reaction Analysis : Analyze products via 1H^1 \text{H}-NMR to detect partial vs. full hydrogenation .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in a cool, dry place away from oxidizers. Compatible storage materials include glass or PTFE-lined containers.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).
  • Reference : Follow guidelines from GB/T 16483 and OECD chemical safety protocols .

Data Analysis and Interpretation

Q. How can researchers validate the purity of synthesized batches using orthogonal methods?

  • Methodological Answer :
  • Orthogonal Techniques : Combine HPLC (for organic impurities), Karl Fischer titration (water content), and DSC (melting point analysis).
  • Case Study : A purity ≥98% can be confirmed by integrating HPLC peaks (λ = 210 nm) and matching DSC thermograms to literature values .

Q. What statistical approaches are recommended for interpreting inconsistent biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply ANOVA to identify outliers.
  • Dose-Response Modeling : Use GraphPad Prism to fit sigmoidal curves and calculate Hill slopes.
  • Structural-Activity Relationships (SAR) : Coronate substituent effects with activity trends using PLS regression .

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